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Compound of Interest

Compound Name: Methyl propyl disulfide

Cat. No.: B1219000

The Role of Methyl Propyl Disulfide in Food
Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a significant
role in the characteristic aroma of many foods, particularly those of the Allium genus, such as
garlic and onions.[1] Its potent, sulfurous, and onion-like aroma contributes to the complex and
savory flavor profiles of numerous culinary preparations.[2] Understanding the formation,
sensory perception, and analytical chemistry of this compound is crucial for food scientists,
flavor chemists, and researchers in related fields. This technical guide provides an in-depth
overview of the contribution of methyl propyl disulfide to food aroma, including its
physicochemical properties, natural occurrence, biochemical formation, and the experimental
methodologies used for its analysis.

Physicochemical Properties of Methyl Propyl
Disulfide

Methyl propyl disulfide is a dialkyldisulfide with the molecular formula C4H10S2.[2] A
summary of its key physicochemical properties is presented in Table 1.
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Property Value

Molecular Formula C4H10S2

Molecular Weight 122.25 g/mol

CAS Number 2179-60-4

Appearance Colorless to pale yellow liquid

Odor Strong, pungent, sulfurous, onion-like
Boiling Point 69-71 °C at 43 mmHg

Density 0.98 g/mL at 25 °C

FEMA Number 3201

Natural Occurrence and Concentration in Foods

Methyl propyl disulfide is a natural constituent of various plants, most notably in the Allium
genus. Its formation is a result of enzymatic reactions that occur when the plant tissues are
damaged, such as by cutting or crushing. While it is a known component of the volatile profiles
of garlic (Allium sativum) and onion (Allium cepa), quantitative data on its concentration can
vary significantly depending on the cultivar, growing conditions, and processing methods.

Food Source Concentration

Soft-necked garlic (Allium sativum L. var.
. 0.03450 mg/100 g[1]
sativum)

Detected, but not quantified in several studies.

[1](3]

Onion (Allium cepa)

It is important to note that methyl propyl disulfide is often one of many sulfur compounds
contributing to the overall aroma profile of these foods.

Organoleptic Properties and Sensory Perception
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The sensory characteristics of methyl propyl disulfide are a key aspect of its contribution to
food aroma. It is described as having a strong, sulfurous, and pungent odor, with distinct notes
of onion and garlic.[1]

Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the
human sense of smell. While specific odor threshold values for methyl propyl disulfide in
water or air are not readily available in the surveyed literature, it is well-established that many
volatile sulfur compounds are potent odorants with exceptionally low odor thresholds.[4][5] This
means that even trace amounts of methyl propyl disulfide can have a significant impact on
the overall aroma of a food product.

Usage in the Flavor Industry

In the flavor industry, methyl propyl disulfide is used as a flavoring agent to impart or
enhance savory, onion, and garlic notes in a variety of processed foods, including soups,
sauces, and meat products.[2] Its typical use levels in finished consumer products range from
0.01 to 1 ppm.[6]

Biochemical Formation of Methyl Propyl Disulfide

The formation of methyl propyl disulfide in Allium species is an enzymatic process initiated by
tissue damage. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, and the primary
enzyme involved is allinase (EC 4.4.1.4).[7][8]

The formation of the asymmetric methyl propyl disulfide involves the following steps:

e Precursors: The precursors for methyl propyl disulfide are S-methyl-L-cysteine sulfoxide
(methiin) and S-propyl-L-cysteine sulfoxide (propiin), which are naturally present in the plant
cells.[2][9][10]

e Enzymatic Cleavage: Upon tissue disruption, the enzyme alliinase, which is physically
separated from its substrates in intact cells, comes into contact with methiin and propiin.[8]
Alliinase catalyzes the cleavage of the C-S bond in these precursors.
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» Formation of Sulfenic Acids: This enzymatic cleavage results in the formation of highly
reactive and unstable sulfenic acids: methanesulfenic acid (from methiin) and
propanesulfenic acid (from propiin), along with pyruvate and ammonia.[2][11]

o Condensation and Rearrangement: The unstable sulfenic acids undergo spontaneous
condensation and rearrangement reactions. To form the asymmetric methyl propyl
disulfide, one molecule of methanesulfenic acid and one molecule of propanesulfenic acid
will react. This likely proceeds through the formation of an unstable intermediate
thiosulfinate, which then decomposes to the more stable disulfide.
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Biochemical pathway of methyl propyl disulfide formation.

Experimental Protocols

The analysis of methyl propyl disulfide and other volatile sulfur compounds in food matrices
typically involves extraction, separation, and identification steps.

Extraction and Identification of Methyl Propyl Disulfide

A common and effective method for the analysis of volatile compounds in Allium species is
Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass
Spectrometry (GC-MS).

1. Sample Preparation:
» Obtain a representative sample of the food material (e.g., fresh garlic cloves or onion bulb).

e Homogenize a known weight of the sample, often in the presence of water to facilitate the
enzymatic reaction.

o Place the homogenate in a sealed vial suitable for HS-SPME.
2. Headspace Solid-Phase Microextraction (HS-SPME):

» Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is
commonly used for the extraction of a broad range of volatile and semi-volatile compounds,
including sulfur compounds.

o Extraction Conditions:

o Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60°C) to
promote the volatilization of the analytes into the headspace.

o Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60
minutes) to allow for the adsorption of the volatile compounds.

o The sample may be agitated during extraction to facilitate the equilibrium between the
sample and the headspace.
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3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

o Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph.
The high temperature of the injection port (e.g., 250°C) causes the desorption of the analytes
from the fiber onto the GC column.

e Separation: The volatile compounds are separated based on their boiling points and polarity
as they pass through the GC column (a common choice is a non-polar or medium-polarity
column like a DB-5ms or HP-5ms). A temperature program is used to achieve good
separation of the compounds.

« ldentification: The separated compounds are then introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates the resulting ions based on
their mass-to-charge ratio, producing a unique mass spectrum for each compound. The
identification of methyl propyl disulfide is achieved by comparing its mass spectrum and
retention time with those of an authentic standard or with spectra from a reference library
(e.g., NIST).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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